Oxaluric acid
Overview
Description
Oxalic acid, also known as ethanedioic acid, is a colorless, crystalline, toxic organic compound belonging to the family of carboxylic acids . It is widely used as an acid rinse in laundries, where it is effective in removing rust and ink stains because it converts most insoluble iron compounds into a soluble complex ion .
Synthesis Analysis
Oxaluric acid is a major product of singlet oxygen-mediated oxidation of 8-oxo-7,8-dihydroguanine . It can induce G to T and G to C transversions in DNA synthesis and is a substrate for DNA repair enzymes .Molecular Structure Analysis
Oxalic acid is an organic acid with the systematic name ethanedioic acid and chemical formula HO−C(=O)−C(=O)−OH, also written as (COOH)2 or (CO2H)2 or H2C2O4 . It is the simplest dicarboxylic acid .Chemical Reactions Analysis
Oxaluric acid serves as a non-metabolizable inducer for allantoin degradation in Saccharomyces cerevisiae, even in strains lacking urea carboxylase . Induction observed with parabanic acid was found to result from its spontaneous breakdown to oxaluric acid .Physical And Chemical Properties Analysis
Oxalic acid is a common organic compound. A range of living organisms — including fungi, bacteria, plants, animals, and humans — produce it . It occurs in nature both as insoluble salts formed with divalent metals such as calcium or copper and in a soluble form mainly as salts of sodium and potassium or as a free acid .Scientific Research Applications
1. Cytogenetic Effects
Oxaluric acid, a product of radiolytic degradation of cytosine, has been investigated for its cytogenetic effects. In a study using broad bean root meristem, oxaluric acid did not induce chromosomal aberrations to a significant extent, unlike parabanic acid (Pesina & Sosna, 2008).
2. DNA Oxidation and Mutagenicity
Oxaluric acid emerges as a major product of singlet oxygen-mediated oxidation of 8-oxo-7,8-dihydroguanine in DNA. The formation of oxaluric acid via oxidized intermediates, and its role in further oxidation reactions affecting DNA integrity, has garnered interest (Duarte et al., 2000).
3. Biological Features and DNA Repair
Oxaluric acid's biological characteristics, particularly in the context of DNA synthesis and repair, have been researched. It induces specific types of transversions in DNA synthesis and is a substrate for DNA repair enzymes like formamidopyrimidine DNA N-glycosylase (Fpg) and endonuclease III (endo III), suggesting a notable role in cellular repair mechanisms (Duarte et al., 2001).
4. Biochemical Induction in Yeast
In Saccharomyces cerevisiae, oxaluric acid has been identified as a non-metabolizable inducer of allantoin degradative enzymes. This discovery highlights its potential in biochemical pathway studies and yeast metabolism (Sumrada & Cooper, 1974).
5. Chemical Properties and Interrelationships
Research on the properties and interrelationships of oxaluric and parabanic acids has provided insights into their behavior and transformations under different conditions, which is critical for understanding their biological and chemical roles (Andrews & Sell, 1955).
6. Oxidation of Uric Acid
Oxaluric acid has been identified as a product of the oxidation of uric acid by various oxidizing species, offering insights into the metabolic pathways and potential antioxidant roles of uric acid (Kaur & Halliwell, 1990).
7. Precursor in Oxidation Reactions
Studies have shown that oxaluric acid acts as a precursor in specific oxidation reactions, further elucidating its role in complex biochemical pathways (Iida et al., 2019).
8. Structural and Spectroscopic Investigations
Research into the structural and spectroscopic properties of compounds involving oxaluric acid, such as glycinium oxalurate, has expanded our understanding of molecular interactions and the physical properties of these compounds (Kavitha et al., 2017).
Safety And Hazards
Future Directions
properties
IUPAC Name |
2-(carbamoylamino)-2-oxoacetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4N2O4/c4-3(9)5-1(6)2(7)8/h(H,7,8)(H3,4,5,6,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UWBHMRBRLOJJAA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)(C(=O)O)NC(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H4N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00207214 | |
Record name | Oxaluric acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00207214 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Oxaluric acid | |
CAS RN |
585-05-7 | |
Record name | Oxaluric acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=585-05-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Oxaluric acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000585057 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Oxaluric acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00207214 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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